molecular formula C10H12F3NO B2370117 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine

Cat. No.: B2370117
CAS No.: 1344312-27-1
M. Wt: 219.207
InChI Key: NKBKUGFBHKFYLX-UHFFFAOYSA-N
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Description

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a chemical compound with the molecular formula C10H12F3NO and a molar mass of 219.2 g/mol . This compound is characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide in the presence of a base to form the intermediate 4-(3,3,3-trifluoropropoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [4-(3,3,3-Trifluoropropoxy)phenyl]methanol. Finally, the methanol derivative is converted to the methanamine derivative through a reductive amination process .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    [4-(3,3,3-Trifluoropropoxy)phenyl]methanol: A closely related compound with a hydroxyl group instead of an amine group.

    [4-(3,3,3-Trifluoropropoxy)phenyl]acetic acid: Another similar compound with an acetic acid group.

Uniqueness

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine is unique due to its trifluoropropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(3,3,3-trifluoropropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKUGFBHKFYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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